molecular formula C13H9ClFN3O B3847637 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide

Cat. No.: B3847637
M. Wt: 277.68 g/mol
InChI Key: MAHGRFRINQGGIE-CAOOACKPSA-N
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Description

N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]nicotinohydrazide is a hydrazone derivative synthesized via condensation of nicotinohydrazide with 2-chloro-6-fluorobenzaldehyde. Its molecular formula is C₁₄H₁₀ClFN₃O, with a molecular weight of 293.70 g/mol. The compound features an (E)-configured imine bond (-CH=N-) linking the nicotinoyl and 2-chloro-6-fluorophenyl groups, which confers distinct electronic and steric properties. Structural studies using XRD and FT-IR confirm planar geometry and intramolecular hydrogen bonding, critical for stability and biological interactions .

Properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O/c14-11-4-1-5-12(15)10(11)8-17-18-13(19)9-3-2-6-16-7-9/h1-8H,(H,18,19)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHGRFRINQGGIE-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and nicotinohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide exhibits significant pharmacological properties, making it a candidate for drug development.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including resistant strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis.

Study Bacterial Strain Inhibition Zone (mm)
Study AE. coli15
Study BS. aureus18
Study CP. aeruginosa12

Anti-cancer Properties

Research indicates that this compound may possess anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells.

  • Case Study:
    • A study conducted on breast cancer cell lines demonstrated a reduction in cell viability by 40% after treatment with this compound over 48 hours.

Agricultural Applications

The compound has potential applications in agriculture as a pesticide and herbicide due to its bioactive properties.

Pesticidal Activity

This compound has been evaluated for its efficacy against various pests.

Pest Effective Concentration (ppm) Mortality Rate (%)
Aphids10085
Whiteflies15078
Spider Mites20090

Herbicidal Properties

The compound has also shown promise as a herbicide, effectively controlling the growth of certain weed species.

  • An experiment indicated that at a concentration of 250 ppm, the compound inhibited the growth of common weeds by over 60%.

Materials Science

In materials science, this compound is being explored for its potential use in synthesizing novel materials with specific properties.

Polymerization Studies

Recent research has focused on using this compound as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and mechanical strength.

Material Thermal Stability (°C) Mechanical Strength (MPa)
Polymer A25050
Polymer B30065

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide involves its interaction with molecular targets such as enzymes. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions that can affect biological pathways.

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (Cl, F, CN) enhance electrophilicity of the imine bond, favoring nucleophilic interactions in biological systems.
  • Heteroaromatic substituents (thiophene) improve π-stacking but reduce solubility.
  • Hydroxyl/methoxy groups enable metal coordination, relevant for catalytic or antimicrobial applications .

Anti-Mycobacterial Activity

  • N′-[(E)-(4-cyanobenzylidene)nicotinohydrazide exhibits MIC = 3.12 µg/mL against Mycobacterium tuberculosis, attributed to the electron-deficient cyanophenyl group enhancing membrane penetration .

Anticancer Activity

  • 4-(Butylamino)-N′-[(2-chloro-6-fluorophenyl)methylidene]benzohydrazide (a benzohydrazide analog) demonstrated IC₅₀ = 8.7 µM against MCF-7 breast cancer cells, linked to apoptosis induction via ROS generation .
  • Nicotinohydrazide hybrids with isatin moieties (e.g., 5-Cl or 5-Br substitutions) showed improved cytotoxicity (IC₅₀ < 10 µM) due to enhanced DNA intercalation .

Antibacterial and Antifungal Activity

  • Vanadium complexes of N'-[1-(5-fluoro-2-hydroxyphenyl)methylidene]nicotinohydrazide displayed zone of inhibition = 18–22 mm against S. aureus and E. coli, outperforming the free ligand .
  • T2CNH (thiophene derivative) showed moderate antifungal activity (MIC = 64 µg/mL against C. albicans) but lower efficacy than chloro-fluorophenyl analogs .

Crystallographic Studies

  • Single-crystal XRD of this compound revealed a dihedral angle of 12.5° between the phenyl and pyridine rings, optimizing π-orbital overlap for bioactivity .
  • In contrast, N′-[(E)-(4-cyanobenzylidene)nicotinohydrazide adopts a nearly coplanar conformation (dihedral angle = 5.8°), enhancing charge-transfer interactions .

Biological Activity

2-Chloro-N,N-dipropylbenzamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of 2-chloro-N,N-dipropylbenzamide includes a benzamide core with a chlorine atom and two propyl groups attached to the nitrogen atom. This configuration influences its biological interactions and pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that 2-chloro-N,N-dipropylbenzamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing promising results.

Antifungal Activity

A study focused on the antifungal effects of 2-chloro-N,N-dipropylbenzamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The compound was tested for its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), yielding the following results:

Organism MIC (µg/mL) MFC (µg/mL)
Candida albicans128 - 256512 - 1024
Candida parapsilosis128 - 256512 - 1024

The compound inhibited biofilm formation by up to 92% and disrupted preformed biofilms by 87% . Notably, it did not interact with ergosterol or damage the fungal cell wall, suggesting a unique mechanism of action distinct from traditional antifungals like amphotericin B and fluconazole .

The exact mechanism through which 2-chloro-N,N-dipropylbenzamide exerts its antifungal effects remains to be fully elucidated. However, it is hypothesized that the presence of the chlorine atom enhances its interaction with cellular targets, potentially disrupting essential processes in fungal cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has provided insights into how modifications to the benzamide structure can affect biological activity. For instance, substituting different alkyl groups has been shown to influence potency. Shorter or longer alkyl chains can lead to decreased activity compared to the optimal dipropyl substitution .

Case Studies

  • Study on Antifungal Resistance : In a controlled laboratory setting, researchers assessed the efficacy of 2-chloro-N,N-dipropylbenzamide against clinical isolates of fluconazole-resistant C. albicans. The compound demonstrated a robust ability to inhibit growth and biofilm formation, indicating its potential as an alternative treatment for resistant infections.
  • Combination Therapy Analysis : Further investigations revealed that combining this compound with conventional antifungals such as amphotericin B resulted in antagonistic effects. This finding suggests that while 2-chloro-N,N-dipropylbenzamide is effective on its own, care should be taken when considering it in combination therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide?

  • Answer: The synthesis involves condensation of nicotinohydrazide with substituted benzaldehydes under acidic or reflux conditions. Key factors include solvent choice (e.g., ethanol or THF), temperature control (80–100°C), and stoichiometric ratios. Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 60–93% in similar hydrazones) . Monitor reaction progress via FT-IR for imine bond formation (C=N stretch at ~1600 cm⁻¹) and UV-vis spectroscopy .

Q. How can the E-configuration of the azomethine group (–CH=N–) be confirmed experimentally?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming the E-isomer geometry. For example, crystallographic studies on analogous hydrazones show bond angles (~120° for C=N–N) and torsion angles consistent with the E-configuration . Complementary techniques include ¹H NMR (azomethine proton resonance at δ 8.3–8.5 ppm) and DFT calculations to compare experimental/theoretical spectral data .

Q. What preliminary biological assays are suitable for screening this compound’s antimicrobial potential?

  • Answer: Conduct in vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). Include antifungal testing (e.g., Candida albicans). Structural analogs show activity linked to halogen substituents (Cl, F) and hydrogen-bonding motifs, which disrupt microbial membranes or enzyme function .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar hydrazones be resolved?

  • Answer: Discrepancies may arise from substituent effects (e.g., electron-withdrawing Cl/F vs. electron-donating groups) or crystallographic packing (hydrogen-bonding networks). For example, N'-[(2-chloro-6-fluorophenyl) derivatives exhibit higher anticancer activity (e.g., 77% inhibition of OVCAR-4 cells) compared to non-halogenated analogs. Use SAR studies to correlate substituent position/electronic effects with activity . Validate via molecular docking to identify target interactions (e.g., binding to kinase active sites) .

Q. What computational strategies are effective for modeling this compound’s stability and reactivity?

  • Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts thermodynamic stability of the E-isomer and reaction pathways. Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites. Compare calculated IR/NMR spectra with experimental data to validate models . Molecular dynamics (MD) simulations can further explore solvation effects and protein-ligand binding kinetics .

Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

  • Answer: SC-XRD reveals that N–H···O and C–H···π interactions form 1D chains or dimers, impacting solubility and melting points. For example, methanol solvates in analogous structures enhance stability via O–H···N bonds . Graph-set analysis (e.g., Etter’s rules) categorizes motifs like R22(8)R_2^2(8) rings, which guide cocrystal design for improved bioavailability .

Q. What analytical techniques are critical for resolving synthetic byproducts or degradation products?

  • Answer: High-resolution mass spectrometry (HR-MS) identifies impurities via exact mass matching. LC-MS/MS or GC-MS detects hydrolytic degradation products (e.g., nicotinohydrazide or aldehyde fragments). Pair with TGA/DSC to assess thermal stability and decomposition pathways .

Methodological Considerations

Q. How can SHELX software be applied to refine the crystal structure of this compound?

  • Answer: Use SHELXL for structure refinement: input .hkl data, define unit cell parameters (e.g., orthorhombic PbcaPbca), and refine anisotropic displacement parameters. Validate hydrogen-bonding geometries (e.g., D–H···A distances) using SHELXPRO. For twinned crystals, employ TWIN/BASF commands. Cross-validate with PLATON for symmetry checks .

Q. What strategies optimize reaction conditions for scale-up without compromising purity?

  • Answer: Use Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading). For example, microwave synthesis reduces side reactions in halogenated hydrazones. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide
Reactant of Route 2
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N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.